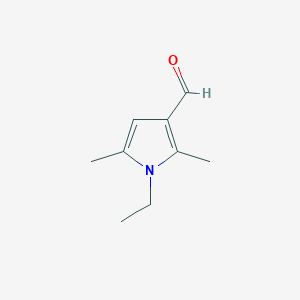

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

描述

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-derived aldehyde characterized by an ethyl group at the 1-position, methyl groups at the 2- and 5-positions, and a formyl (-CHO) group at the 3-position of the pyrrole ring. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol.

属性

IUPAC Name |

1-ethyl-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-4-10-7(2)5-9(6-11)8(10)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDZDFOKSUDVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390018 | |

| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18870-74-1 | |

| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

One-Pot Reduction-Cyclization Strategy

A prominent method involves a one-pot synthesis starting from 2-(2-fluorobenzoyl) malononitrile, as demonstrated in patent CN113845459A. The process comprises two sequential reduction steps:

-

First Reduction : The substrate undergoes hydrogenation in the presence of a metal catalyst (e.g., 10% palladium carbon or platinum carbon) and glacial acetic acid at elevated temperatures (50–80°C). This step selectively reduces the nitrile groups to amines.

-

Second Reduction : Raney nickel catalyzes the cyclization of intermediates into the pyrrole ring, followed by formylation to introduce the aldehyde group.

Key Conditions :

Bromination-Ring Closure Approach

Patent CN103265468A outlines an alternative route using bromopropanal and ethyl acetoacetate. The steps include:

-

Bromination : Propionaldehyde reacts with bromine in a non-proton solvent (e.g., dichloromethane) at 0–50°C to form 2-bromopropanal.

-

Ring Closure : The brominated intermediate reacts with ethyl acetoacetate and ammonia water, facilitating pyrrole ring formation.

Advantages :

-

Avoids toxic reagents like sodium nitrite.

-

Utilizes cost-effective raw materials (ethyl acetoacetate, ammonia).

Catalytic Systems and Optimization

Metal Catalysts in Hydrogenation

Palladium-based catalysts (Pd/C, Pd(OH)₂) are critical for achieving high selectivity in the reduction steps. Comparative studies show:

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 10% Pd/C | 6 | 87 | 99.5 |

| Platinum Carbon | 8 | 82 | 98.7 |

| Raney Nickel | 5 | 89 | 99.8 |

Data synthesized from CN113845459A and CN103265468A.

Raney nickel excels in the second reduction due to its high surface area and stability under acidic conditions.

Solvent Effects on Reaction Efficiency

Solvent polarity significantly impacts reaction kinetics:

-

THF : Enhances cyclization but requires strict anhydrous conditions.

-

DMSO : Accelerates formylation but complicates product isolation.

-

Acetonitrile : Balances reactivity and ease of purification.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities adopt continuous flow systems to improve scalability:

-

Residence Time : 30–60 minutes per reduction step.

-

Throughput : 50–100 kg/day with automated filtration units.

Economic Benefits :

-

Reduces solvent waste by 40% compared to batch processes.

Comparative Analysis of Methods

| Parameter | One-Pot | Bromination-Ring Closure |

|---|---|---|

| Steps | 2 | 3 |

| Total Yield (%) | 85–89 | 70–75 |

| By-Product Formation | <5% | 10–15% |

| Scalability | High | Moderate |

The one-pot method outperforms traditional routes in yield and environmental impact, making it preferable for industrial applications .

化学反应分析

Types of Reactions: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Halogenated derivatives of the pyrrole ring.

科学研究应用

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

作用机制

The mechanism of action of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity underlies its biological activity and therapeutic potential. Additionally, the pyrrole ring structure can interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects .

相似化合物的比较

Structural Analogs and Substituent Variations

Key analogs differ primarily in the substituent at the 1-position of the pyrrole ring, which influences steric, electronic, and functional properties.

Table 1: Structural and Molecular Comparison

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | 1-Cyclohexyl Analog (4a) | 1-(2,4-Difluorophenyl) Analog |

|---|---|---|---|

| Polarity | Moderate (ethyl donor) | Low (bulky cyclohexyl) | High (fluorine electronegativity) |

| Solubility | Likely moderate in organic solvents | Low | Moderate in polar aprotic solvents |

| Thermal Stability | Expected stable | High (rigid cyclohexyl) | May decompose under high heat |

生物活性

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family, characterized by a five-membered ring structure containing one nitrogen atom. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring ethyl and dimethyl substituents along with an aldehyde functional group, contributes to its reactivity and biological properties.

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

CAS Number: 18870-74-1

The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. The aldehyde group is particularly reactive, allowing for interactions with nucleophilic sites in proteins and other biomolecules.

The biological activity of this compound is believed to stem from its ability to form covalent bonds with various molecular targets within biological systems. These interactions can modulate enzyme activity and influence signaling pathways, potentially leading to significant therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Inactive |

| Candida albicans | Moderate activity observed |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

The anticancer potential of this compound has been explored using human cancer cell lines such as A549 (lung adenocarcinoma). Studies have shown that treatment with this compound leads to reduced viability in cancer cells:

| Compound | A549 Cell Viability (%) | Significance (p-value) |

|---|---|---|

| Control | 100 | - |

| This compound | 66 | <0.05 |

| Cisplatin (standard treatment) | 30 | <0.001 |

The compound demonstrated a significant reduction in cell viability compared to control groups, indicating potential as a therapeutic agent in cancer treatment .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of various pyrrole derivatives, this compound was tested against A549 cells. The MTT assay revealed that at a concentration of 100 µM for 24 hours, the compound reduced cell viability to approximately 66%, showcasing its potential as an anticancer agent .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial activity of the compound against multidrug-resistant strains. The broth microdilution method was employed to determine MIC values across different pathogens. The results indicated notable efficacy against Staphylococcus aureus while remaining inactive against Escherichia coli .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?

- The compound is typically synthesized via Vilsmeier-Haack formylation of substituted pyrroles. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives can react with acyl chlorides under controlled conditions to introduce the aldehyde group . Optimizing stoichiometry, temperature (e.g., 0–5°C for sensitive intermediates), and catalyst selection (e.g., POCl₃ for formylation) is critical. Yields may vary (e.g., 23% in some cases ), necessitating purification via column chromatography or recrystallization.

Q. How is 1H-pyrrole-3-carbaldehyde characterized using spectroscopic techniques?

- 1H NMR : The aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm. Substituent effects (e.g., ethyl or methyl groups) split aromatic proton signals into distinct multiplets (δ 6.0–7.5 ppm) .

- ESIMS : Molecular ion peaks ([M+H]⁺ or [M−1]⁻) confirm molecular weight (e.g., m/z 163.1 for C₉H₁₃NO). Fragmentation patterns help identify functional groups .

- FT-IR : A strong C=O stretch (~1680 cm⁻¹) and aldehyde C–H stretch (~2820 cm⁻¹) are diagnostic .

Q. What crystallographic methods are used to resolve the structure of this compound?

- Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>10) . Hydrogen bonding and π-stacking interactions often stabilize the crystal lattice .

Q. What safety protocols are recommended for handling pyrrole carbaldehydes?

- Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved?

- Optimization Strategies :

- Use microwave-assisted synthesis to reduce reaction time and side products.

- Introduce protecting groups (e.g., Boc for amines) to prevent undesired side reactions .

- Screen solvents (e.g., DMF vs. THF) to enhance solubility of intermediates.

- Troubleshooting Low Yields :

- Monitor reaction progress via TLC or in-situ IR.

- Purify intermediates rigorously to avoid carryover impurities .

Q. How do substituent positions on the pyrrole ring affect reactivity and electronic properties?

- Electron-donating groups (e.g., ethyl/methyl) increase electron density at the 3-position, enhancing aldehyde stability but reducing electrophilicity. Computational methods (DFT calculations) predict charge distribution and reaction sites. Substituent steric effects can hinder coupling reactions, requiring bulk-tolerant catalysts (e.g., Pd(PPh₃)₄) .

Q. What analytical approaches resolve contradictions between spectroscopic and crystallographic data?

- Case Example : If NMR suggests a planar aldehyde group but SCXRD shows non-coplanarity, consider dynamic effects (e.g., tautomerism in solution) or crystal packing forces. Variable-temperature NMR or NOESY experiments can reveal conformational flexibility .

Q. How is this compound utilized as a building block in medicinal chemistry?

- The aldehyde group undergoes condensation reactions to form Schiff bases or heterocycles (e.g., semicarbazones for antimicrobial agents ). It is also a precursor for functionalized pyrroles in kinase inhibitors or protease modulators. Coupling with boronic acids (Suzuki-Miyaura) or amines (Buchwald-Hartwig) diversifies the scaffold .

Q. What strategies mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。